molecular formula C15H13N5O2 B11330047 3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11330047
M. Wt: 295.30 g/mol
InChI Key: XPBJJCLWLRKKGS-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that features a benzamide core substituted with a methoxy group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperature.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both a methoxy group and a tetrazole ring, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity towards biological targets compared to similar compounds .

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

3-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-14-4-2-3-11(9-14)15(21)17-12-5-7-13(8-6-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

XPBJJCLWLRKKGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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